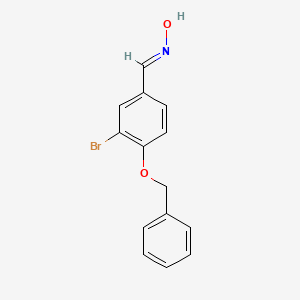

4-(benzyloxy)-3-bromobenzaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- Selective ortho-bromination of benzaldoximes using palladium-catalyzed C-H activation is a key method for synthesizing substituted 2-bromobenzaldehydes. This method involves a three-step sequence with O-Methyloxime serving as a directing group (Dubost et al., 2011).

Molecular Structure Analysis

- The title compound, C14H11BrN2O2, synthesized from 4-hydroxybenzaldehyde and 3-bromobenzohydrazide, features a dihedral angle between its two benzene rings, contributing to its molecular structure (Yang et al., 2008).

Chemical Reactions and Properties

- 4-Bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene was synthesized from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde, demonstrating the versatility in creating various derivatives (Bi, 2014).

Physical Properties Analysis

- The synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol via O-alkylation reaction highlights the compound's physical properties and the influence of reaction conditions on yield (Yong-zhong, 2011).

Chemical Properties Analysis

- The compound's chemical properties can be deduced from its reactivity in various chemical reactions. For instance, the coupling reactions of bromobenzaldehydes with 3,4-di(tert-butyldimethylsilyloxy)-1-alkene to synthesize (3,4-dihydroxyalkenyl)benzaldehydes highlight its chemical versatility (Nokami et al., 1998).

Wissenschaftliche Forschungsanwendungen

Selective Bromination and Synthesis

A pivotal application involves the selective ortho-bromination of benzaldoximes, leading to the synthesis of substituted 2-bromobenzaldehydes. This process utilizes a palladium-catalyzed C-H activation, where O-Methyloxime acts as a directing group. Such methodologies are crucial for the efficient synthesis of complex organic molecules and intermediates in pharmaceuticals and agrochemicals (Dubost et al., 2011).

Oxidation Processes

Another significant application is observed in the selective oxidation of toluenes to benzaldehydes, a process catalyzed by cerium(III), hydrogen peroxide, and bromide ion. This reaction pathway highlights the utility of bromination and subsequent oxidation steps in organic synthesis, particularly in the transformation of simple hydrocarbons to more functionalized compounds (Auty et al., 1997).

Catalytic Oxyfunctionalization

The remote benzylic C(sp3)–H oxyfunctionalization directed by a hindered para-hydroxyl group is another notable application. This process, catalyzed by Cu(OAc)2 under ligand- and additive-free conditions, facilitates the conversion of various 4-hydroxy compounds into aromatic carbonyl compounds. Such transformations are invaluable in the synthesis of fine chemicals and pharmaceutical intermediates, especially given the environmental benefits of using ambient air as the terminal oxidant (Jiang et al., 2014).

Unforeseen Bromination Products

Research also highlights the unforeseen formation of brominated benzaldehyde derivatives during bromination reactions, which underscores the complexity and unpredictability of chemical reactions involving halogenated compounds. Such findings are crucial for understanding reaction mechanisms and optimizing synthetic routes (Otterlo et al., 2004).

Material Science Applications

In material science, the compound finds application in the synthesis of advanced materials, such as flame-retardant epoxy resins. The incorporation of phosphorus-containing compounds, derived from brominated precursors, into epoxy resins enhances their flame retardance and thermal stability, which is essential for electronic applications (Wang & Shieh, 1998).

Wirkmechanismus

The mechanism of action of oximes involves the competition between oxygen and nitrogen to act as a nucleophile . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Safety and Hazards

Zukünftige Richtungen

Recent developments in the field of oximes focus on improving their ability to cross the blood-brain barrier for the treatment of organophosphorus poisoning . There is also interest in the development of new oxidative systems for the generation of oxime radicals, including electrochemical and photochemical approaches .

Eigenschaften

IUPAC Name |

(NE)-N-[(3-bromo-4-phenylmethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c15-13-8-12(9-16-17)6-7-14(13)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVLOIZHANQTKJ-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NO)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[(3-bromo-4-phenylmethoxyphenyl)methylidene]hydroxylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B5544127.png)

![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5544160.png)

![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)

![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)

![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)

![5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5544195.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5544202.png)

![ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5544209.png)